molecular formula C11H19NO2 B12931087 Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12931087
M. Wt: 197.27 g/mol
InChI Key: AJYDSJWVRJUFMI-UHFFFAOYSA-N
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Description

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and is used in various scientific research applications. The presence of the tert-butyl group and the bicyclic structure contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bicyclic structure allows for a high degree of specificity in binding, which is crucial for its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination provides the compound with distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3

InChI Key

AJYDSJWVRJUFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2

Origin of Product

United States

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